molecular formula C15H19FN2O B5481410 1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE

Cat. No.: B5481410
M. Wt: 262.32 g/mol
InChI Key: OUBWKEPBMYYLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.

    Introduction of the Allyl Group: The allyl group can be introduced via nucleophilic substitution reactions using allyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE: Similar structure but with a methyl group instead of an allyl group.

    1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENYL)-1-ETHANONE: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENYL)-1-ETHANONE is unique due to the presence of both the allyl and fluorophenyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-2-7-17-8-10-18(11-9-17)15(19)12-13-5-3-4-6-14(13)16/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBWKEPBMYYLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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